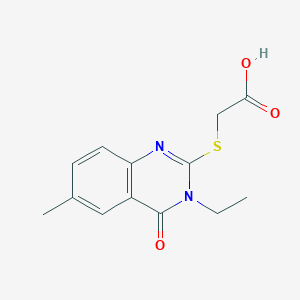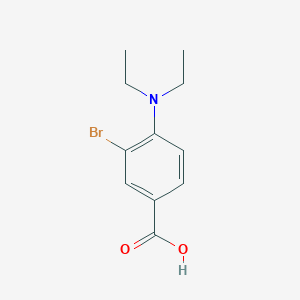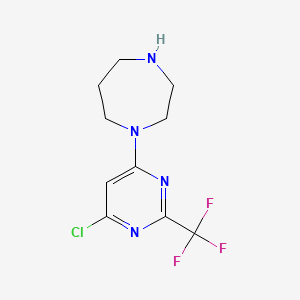
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine and trifluoromethyl groups, and a diazepane ring
Preparation Methods
The synthesis of 1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under controlled conditions.
Introduction of Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation are achieved using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) in the presence of catalysts.
Formation of the Diazepane Ring: The diazepane ring is introduced through cyclization reactions involving diamines and dihalides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions using nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane has been explored for various scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in cancer and infectious diseases.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Material Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:
2-Chloro-6-(trifluoromethyl)pyridin-4-amine: This compound shares the pyrimidine core but differs in the substitution pattern and ring structure.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have similar heterocyclic frameworks and are also explored for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazepane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClF3N4 |
|---|---|
Molecular Weight |
280.68 g/mol |
IUPAC Name |
1-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C10H12ClF3N4/c11-7-6-8(17-9(16-7)10(12,13)14)18-4-1-2-15-3-5-18/h6,15H,1-5H2 |
InChI Key |
GBYIZAYHFHUPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)
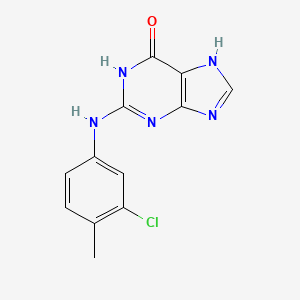
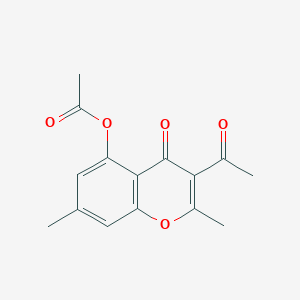

![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)

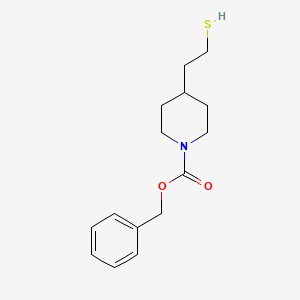


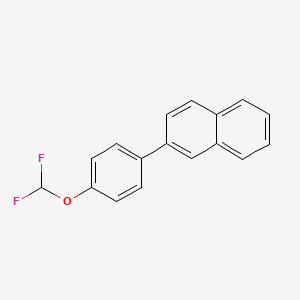
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)
